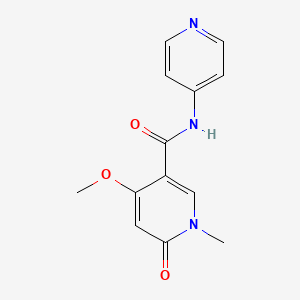

![molecular formula C14H11NO3 B2779631 2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid CAS No. 134204-97-0](/img/structure/B2779631.png)

2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

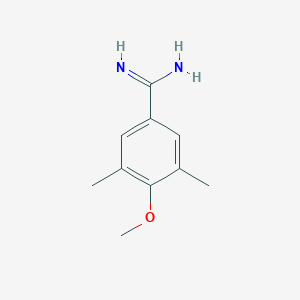

“2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid” is a chemical compound with the molecular formula C14H11NO3 . It has a molecular weight of 241.25 . The IUPAC name for this compound is 2,4-dimethylfuro[3,2-c]quinoline-8-carboxylic acid .

Molecular Structure Analysis

The InChI code for “2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid” is 1S/C14H11NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-6H,1-2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The melting point of “2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid” is 320 degrees Celsius . Other physical and chemical properties like boiling point, density, etc., are not available in the sources I found.Scientific Research Applications

Furo[3,4-c]quinoline Synthesis and Lipoxygenase Inhibition

The synthesis of furo[3,4-c]quinoline derivatives has been detailed, focusing on their structural confirmation through NMR and X-ray analyses. Despite the successful synthesis of these compounds, their evaluation for 5-lipoxygenase inhibition at a 10 μM concentration revealed no significant activity, indicating their limited potential in this specific therapeutic application (Görlitzer et al., 2002).

Synthesis of Furoquinoline Derivatives

A novel synthesis approach for 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their transformation into 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids through molecular rearrangement has been developed. This synthesis pathway offers a new route to explore furoquinoline compounds with potential biological activities (Klásek et al., 2003).

Three-Component Synthesis of Furoquinoline Carboxylic Acids

A three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, acetylenedicarboxylic acid dimethyl ester, and triphenylphosphine has been utilized to produce methyl esters of 1,6-dioxaspiro[4.4]nona-3,7-diene-4-carboxylic and 4H-furo[3,2-c]pyran-3-carboxylic acids, highlighting a versatile method for generating complex furoquinoline structures (Lisovenko et al., 2016).

Biological Activity and Applications

Antifertility, Analgesic, and Anti-inflammatory Activities

Furo[3,2-c]quinolines synthesized from 3-benzoyl-4-hydroxyquinolines and various bromoacetophenones have been evaluated for their antifertility, analgesic, and anti-inflammatory activities. Among them, 2-(p-methoxybenzoyl)-4,6-dimethyl-3-phenyl-furo[3,2-c]quinoline showed significant anti-inflammatory properties, surpassing standard drugs like phenylbutazone and aspirin, suggesting potential therapeutic applications (Sharada et al., 1987).

Photochemotherapeutic Potential

Novel furo and thienoquinolinones have been synthesized to explore new photochemotherapeutic agents with the aim of achieving higher antiproliferative activity and reduced toxic side effects. The study also examined the influence of N-methylation on biological activity, identifying the unsubstituted thieno[2,3-h]quinoline-2(1H)one as a highly potent derivative, suggesting its potential as a drug for PUVA photochemotherapy and photopheresis (Fossa et al., 2002).

Safety And Hazards

properties

IUPAC Name |

2,4-dimethylfuro[3,2-c]quinoline-8-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-6H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRZXPWIRNVBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C3C=CC(=CC3=C2O1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2779551.png)

![Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate](/img/structure/B2779556.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea](/img/structure/B2779560.png)

![Tert-butyl 2-[(methanesulfonyloxy)methyl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2779565.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2779566.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2779570.png)